molecular formula C4H10FNO3S B13339843 (1S,2R)-2-fluorocyclopropanamine;methanesulfonic acid

(1S,2R)-2-fluorocyclopropanamine;methanesulfonic acid

Cat. No.: B13339843
M. Wt: 171.19 g/mol
InChI Key: NTVCWWFLGIYCCC-MUWMCQJSSA-N
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Description

(1S,2R)-2-fluorocyclopropanamine;methanesulfonic acid is a chiral compound that has garnered interest in various fields of scientific research. The compound consists of a cyclopropane ring with a fluorine atom and an amine group attached, combined with methanesulfonic acid. The specific stereochemistry of the compound, indicated by (1S,2R), refers to the spatial arrangement of its atoms, which is crucial for its reactivity and interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2R)-2-fluorocyclopropanamine typically involves the use of enantioenriched difluoroalkylcyclopropyl amino esters. One common method includes the use of enzymatic processes to achieve high enantioselectivity. For example, the dicyclohexylamine salt of (1S,2R)-2-(difluoromethyl)-1-(propoxycarbonyl)cyclopropane carboxylic acid can be synthesized and then converted to the desired amine compound .

Industrial Production Methods

Industrial production methods for (1S,2R)-2-fluorocyclopropanamine often involve large-scale enzymatic processes due to their efficiency and selectivity. These methods are designed to produce high yields of the compound with minimal by-products, making them suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

(1S,2R)-2-fluorocyclopropanamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The fluorine atom in the cyclopropane ring can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels to ensure selectivity and yield.

Major Products

The major products formed from these reactions include various amine derivatives, oxides, and substituted cyclopropane compounds. These products are often used as intermediates in the synthesis of more complex molecules.

Scientific Research Applications

(1S,2R)-2-fluorocyclopropanamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (1S,2R)-2-fluorocyclopropanamine involves its interaction with specific molecular targets. The compound’s fluorine atom and amine group play crucial roles in its reactivity and binding affinity. These interactions can modulate biological pathways, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • (1S,2R)-2-fluorocyclopropan-1-amine hydrochloride
  • α-trifluoromethylstyrene derivatives
  • Difluoroalkylcyclopropyl amino esters

Uniqueness

(1S,2R)-2-fluorocyclopropanamine stands out due to its specific stereochemistry and the presence of both a fluorine atom and an amine group. This unique combination of features gives the compound distinct reactivity and binding properties, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C4H10FNO3S

Molecular Weight

171.19 g/mol

IUPAC Name

(1S,2R)-2-fluorocyclopropan-1-amine;methanesulfonic acid

InChI

InChI=1S/C3H6FN.CH4O3S/c4-2-1-3(2)5;1-5(2,3)4/h2-3H,1,5H2;1H3,(H,2,3,4)/t2-,3+;/m1./s1

InChI Key

NTVCWWFLGIYCCC-MUWMCQJSSA-N

Isomeric SMILES

CS(=O)(=O)O.C1[C@@H]([C@@H]1F)N

Canonical SMILES

CS(=O)(=O)O.C1C(C1F)N

Origin of Product

United States

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